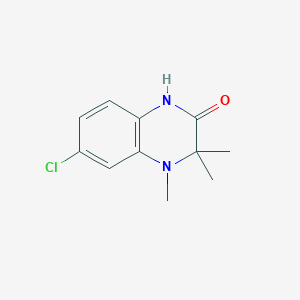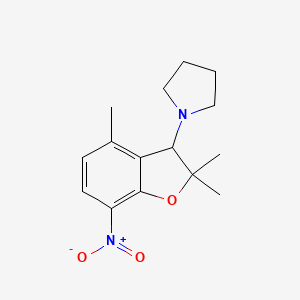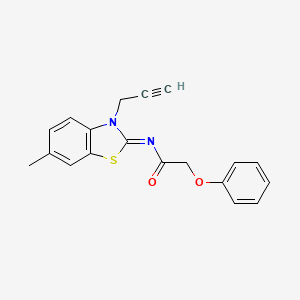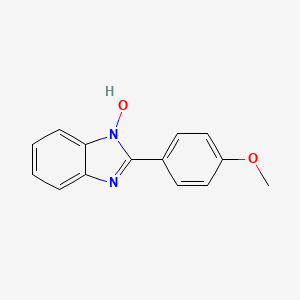
N-(4-ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide, also known as compound X, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide X is not fully understood, but it is believed to involve the modulation of various molecular targets, including receptors, enzymes, and ion channels. In cancer cells, N-(4-ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide X has been shown to inhibit cell proliferation and induce apoptosis by targeting various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. In the central nervous system, N-(4-ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide X has been shown to modulate the release and uptake of neurotransmitters, including dopamine and serotonin, by binding to specific receptors.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, depending on the target system. In cancer cells, N-(4-ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide X has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In the central nervous system, N-(4-ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide X has been shown to modulate the release and uptake of neurotransmitters, including dopamine and serotonin, and to have potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for lab experiments, including its high potency and selectivity for specific molecular targets. However, its complex synthesis method and limited availability may pose some limitations for its use in lab experiments.
Orientations Futures
There are several future directions for the study of N-(4-ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide X, including further investigations into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. Additionally, the development of more potent and selective analogs of N-(4-ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide X may lead to the discovery of novel drug candidates for the treatment of various diseases.
Méthodes De Synthèse
Compound X can be synthesized using a multi-step process, which involves the reaction of various chemical reagents. The first step involves the reaction of 4-ethoxyaniline with 2-bromo-3-nitropyridine to form 4-ethoxy-N-(2-bromo-3-nitropyridin-5-yl)aniline. This intermediate product is then reacted with hydrazine hydrate to form 4-ethoxy-N-(2-hydrazinyl-3-nitropyridin-5-yl)aniline, which is further reacted with 2-chloro-6-(3-pyridyl)pyridazine to form N-(4-ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide X.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(4-ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide X has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, N-(4-ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide X has been studied for its potential role in the modulation of neurotransmitter systems, including dopamine and serotonin. In cancer research, N-(4-ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide X has shown promising results as a potential anticancer agent.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-1-(6-pyridin-3-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-2-30-20-7-5-19(6-8-20)25-23(29)17-11-14-28(15-12-17)22-10-9-21(26-27-22)18-4-3-13-24-16-18/h3-10,13,16-17H,2,11-12,14-15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWDOXRAMINYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2885147.png)
![1-{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2885149.png)
![6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2885150.png)



![N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide](/img/structure/B2885158.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2885160.png)
![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2885162.png)


![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2885167.png)
![2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(3-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2885168.png)
